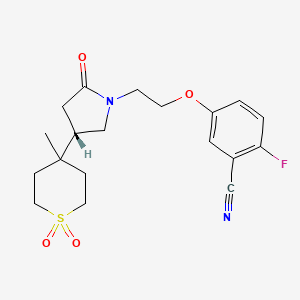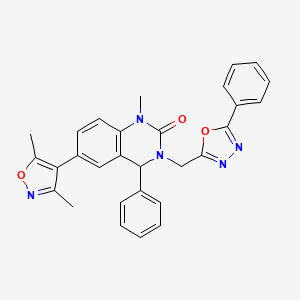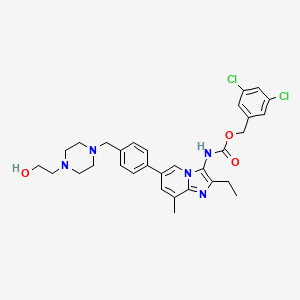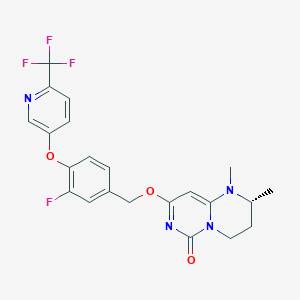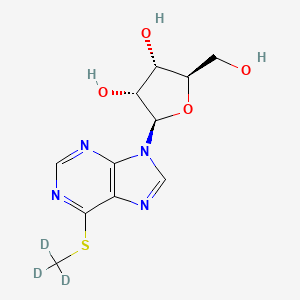
6-Methylmercaptopurine riboside-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methylmercaptopurine riboside-d3 is a modified thiopurine nucleoside. It is a deuterated form of 6-Methylmercaptopurine riboside, which is known for its antiviral and anticancer properties. This compound is used in various scientific research applications due to its ability to inhibit purine synthesis and its involvement in various biochemical pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylmercaptopurine riboside-d3 involves the incorporation of deuterium atoms into the 6-Methylmercaptopurine riboside molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and specific catalysts to ensure the incorporation of deuterium atoms at the desired positions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This process often includes multiple purification steps, such as crystallization and chromatography, to ensure the final product meets the required specifications for research and pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions
6-Methylmercaptopurine riboside-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the use of specific solvents to facilitate the desired reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or other reduced forms of the compound .
Aplicaciones Científicas De Investigación
6-Methylmercaptopurine riboside-d3 has a wide range of scientific research applications, including:
Mecanismo De Acción
6-Methylmercaptopurine riboside-d3 exerts its effects by inhibiting purine synthesis, which is essential for DNA and RNA synthesis. This inhibition disrupts the replication of viral genomes and the proliferation of cancer cells. The compound targets enzymes involved in purine metabolism, such as inosine-5′-monophosphate dehydrogenase and thiopurine methyltransferase, leading to the accumulation of toxic metabolites that induce cell death .
Comparación Con Compuestos Similares
Similar Compounds
6-Methylmercaptopurine riboside: The non-deuterated form of the compound, which has similar antiviral and anticancer properties.
6-Thioguanine: Another thiopurine nucleoside with anticancer properties, used in the treatment of leukemia.
Mercaptopurine: A thiopurine used in the treatment of acute lymphoblastic leukemia and other cancers.
Uniqueness
6-Methylmercaptopurine riboside-d3 is unique due to the incorporation of deuterium atoms, which can alter its metabolic stability and reactivity. This makes it a valuable tool in research for studying the effects of isotopic labeling on biochemical pathways and drug metabolism .
Propiedades
Fórmula molecular |
C11H14N4O4S |
|---|---|
Peso molecular |
301.34 g/mol |
Nombre IUPAC |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(trideuteriomethylsulfanyl)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C11H14N4O4S/c1-20-10-6-9(12-3-13-10)15(4-14-6)11-8(18)7(17)5(2-16)19-11/h3-5,7-8,11,16-18H,2H2,1H3/t5-,7-,8-,11-/m1/s1/i1D3 |
Clave InChI |
ZDRFDHHANOYUTE-YZLHILBGSA-N |
SMILES isomérico |
[2H]C([2H])([2H])SC1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
SMILES canónico |
CSC1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


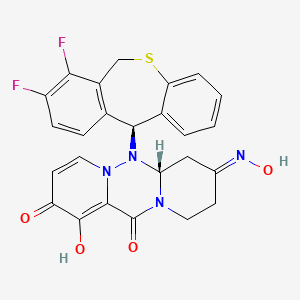
![N-[(2R,3R,4R,5R)-4,5,6-trihydroxy-3-methoxy-1-oxohexan-2-yl]acetamide](/img/structure/B12421253.png)
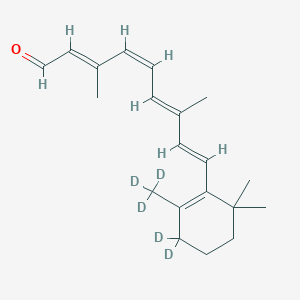

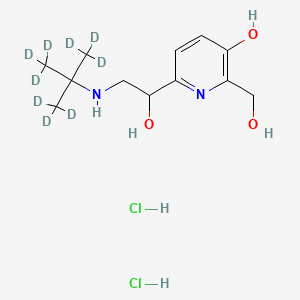
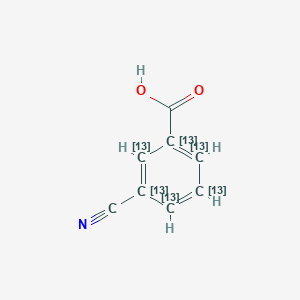
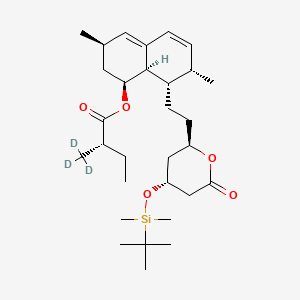
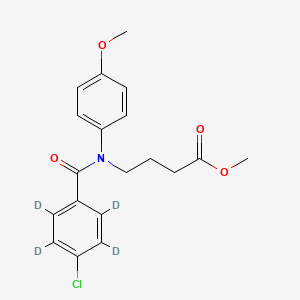
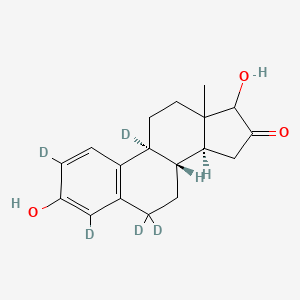
![2-amino-1-[2,5-bis(trideuteriomethoxy)phenyl]ethanol](/img/structure/B12421312.png)
